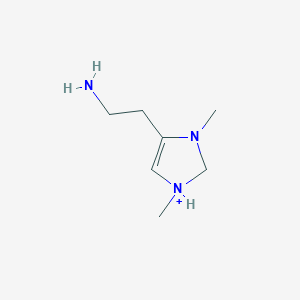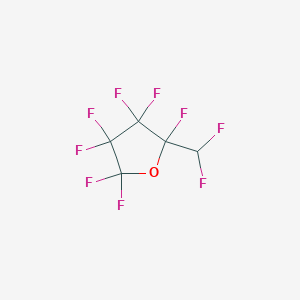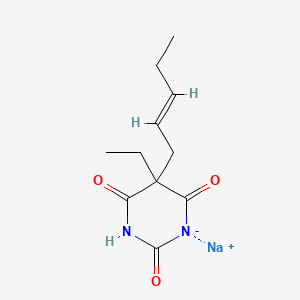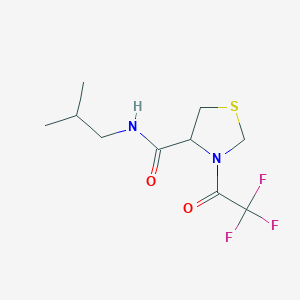
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide is a synthetic compound with a unique structure that includes a thiazolidine ring, a trifluoroacetyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2-methylpropylamine with trifluoroacetic anhydride to form the trifluoroacetyl derivative. This intermediate is then reacted with a thiazolidine-4-carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and proteins. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alanine, N-(trifluoroacetyl)-, 2-methylpropyl ester: This compound shares the trifluoroacetyl group and a similar structure but differs in the ester functionality.
N-Isobutyl (E,E)-2,4-decadienamide: Another compound with a similar N-(2-Methylpropyl) group but with different functional groups and applications.
Uniqueness
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide is unique due to its combination of a thiazolidine ring and a trifluoroacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
65891-99-8 |
|---|---|
Formule moléculaire |
C10H15F3N2O2S |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C10H15F3N2O2S/c1-6(2)3-14-8(16)7-4-18-5-15(7)9(17)10(11,12)13/h6-7H,3-5H2,1-2H3,(H,14,16) |
Clé InChI |
IILULWNXJCXUTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1CSCN1C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


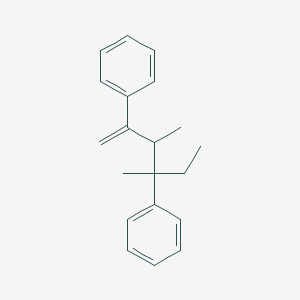
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
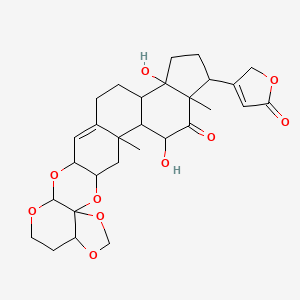
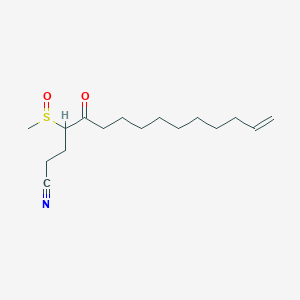
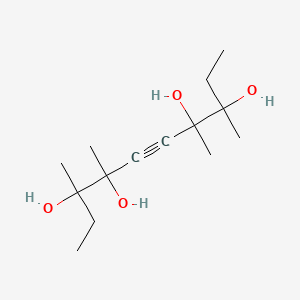
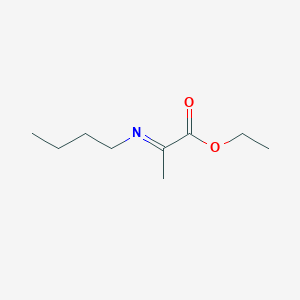
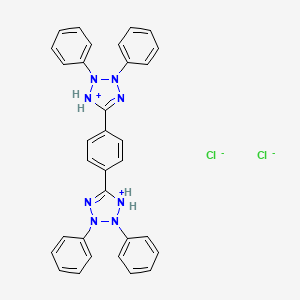
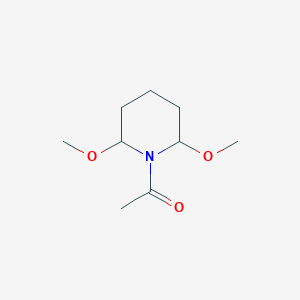
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
